3-(4-Methoxy-3-indolyl)-1-propanamine
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Overview
Description
3-(4-Methoxy-3-indolyl)-1-propanamine is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a methoxy group at the fourth position and an indole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Alkylation: The indole derivative undergoes alkylation with a suitable alkyl halide, such as 3-chloropropanamine, under basic conditions to introduce the propanamine side chain.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-indolyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(4-Methoxy-3-indolyl)-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-3-indolyl)propanoic Acid
- 4-Methoxy-3-indolyl glucosinolate
- Indole-3-carboxylic Acid
Uniqueness
3-(4-Methoxy-3-indolyl)-1-propanamine is unique due to its specific structural features, such as the methoxy group and the propanamine side chain. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(4-methoxy-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-6-2-5-10-12(11)9(8-14-10)4-3-7-13/h2,5-6,8,14H,3-4,7,13H2,1H3 |
InChI Key |
HSCHCDFMUJTIQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCCN |
Origin of Product |
United States |
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